molecular formula C26H22BrN3O5 B328887 ETHYL 3-(3-{[(5E)-1-(3-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

ETHYL 3-(3-{[(5E)-1-(3-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

Cat. No.: B328887
M. Wt: 536.4 g/mol
InChI Key: DGEQXIXEBGUHBB-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-{(E)-[1-(3-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3-{[(5E)-1-(3-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrole and benzoate moieties, followed by their functionalization and coupling.

    Preparation of Pyrrole Derivative: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Functionalization: The pyrrole derivative is then functionalized with a bromophenyl group through a halogenation reaction using bromine or N-bromosuccinimide (NBS).

    Coupling Reaction: The functionalized pyrrole is coupled with the benzoate ester using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-{(E)-[1-(3-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethyl 3-(3-{(E)-[1-(3-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various synthetic pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ETHYL 3-(3-{[(5E)-1-(3-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • Ethyl 3-(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Uniqueness

Ethyl 3-(3-{(E)-[1-(3-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain proteins or enzymes compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C26H22BrN3O5

Molecular Weight

536.4 g/mol

IUPAC Name

ethyl 3-[3-[(E)-[1-(3-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C26H22BrN3O5/c1-4-35-25(33)17-7-5-9-20(12-17)29-15(2)11-18(16(29)3)13-22-23(31)28-26(34)30(24(22)32)21-10-6-8-19(27)14-21/h5-14H,4H2,1-3H3,(H,28,31,34)/b22-13+

InChI Key

DGEQXIXEBGUHBB-LPYMAVHISA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)C

SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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